molecular formula C10H9ClO2 B3340489 4-Chloro-7-hydroxy-3-methylindan-1-one CAS No. 6625-07-6

4-Chloro-7-hydroxy-3-methylindan-1-one

Cat. No.: B3340489
CAS No.: 6625-07-6
M. Wt: 196.63 g/mol
InChI Key: PPSMMWMVIIYEON-UHFFFAOYSA-N
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Description

Historical Context and Significance of 1-Indanones in Organic Synthesis and Medicinal Chemistry

The 1-indanone (B140024) framework, characterized by a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, has been a subject of chemical synthesis for over a century, with initial preparations dating back to the early 1920s. chemicalbook.com The versatility of the 1-indanone core allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. nih.gov One of the most common methods for synthesizing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org

From a medicinal chemistry perspective, 1-indanone derivatives have demonstrated a broad spectrum of biological activities. beilstein-journals.orgresearchgate.net This includes applications as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.org A notable example of a marketed drug featuring the indanone scaffold is Donepezil (B133215), an acetylcholinesterase inhibitor used in the management of Alzheimer's disease. researchgate.netnih.gov The success of such drugs has cemented the 1-indanone moiety as a significant pharmacophore in drug design and development. nih.gov

Rationale for the Research Focus on Substituted Indanones, with Emphasis on 4-Chloro-7-hydroxy-3-methylindan-1-one

The therapeutic potential of the 1-indanone core can be finely tuned by the introduction of various substituents onto the aromatic and cyclopentanone rings. The specific placement of functional groups can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. The compound this compound possesses a unique combination of substituents that suggests a targeted research rationale.

The presence of a chlorine atom at the 4-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Halogen atoms are also known to participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition in biological systems. mdpi.com Furthermore, the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as two enantiomers. This is significant as different enantiomers of a drug can have vastly different pharmacological activities.

The combination of these functional groups on the indanone scaffold suggests that this compound could be a candidate for investigation in areas where substituted indanones have shown promise, such as in the development of new anticancer or antimicrobial agents. beilstein-journals.orgmdpi.com

Overview of Indanone Core Structures and Their Relevance in Chemical Biology

The 1-indanone core is a rigid bicyclic system that provides a well-defined three-dimensional orientation for its substituents. This structural rigidity is advantageous in drug design as it can lead to higher binding affinities and selectivities for target proteins. The chemical reactivity of the ketone group and the adjacent alpha-protons allows for further functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov

In chemical biology, indanone derivatives are utilized as molecular probes to investigate biological pathways. For instance, their ability to inhibit certain enzymes has made them valuable tools for studying enzyme function and for validating new drug targets. researchgate.net The inherent fluorescence of some indanone derivatives also allows for their use in imaging applications. The continued exploration of substituted indanones, including this compound, is driven by the potential to discover novel compounds with unique biological activities and to further understand the fundamental principles of molecular recognition in biological systems.

Detailed Research Findings

While specific, in-depth research on this compound is not extensively published, its chemical properties and a plausible synthetic route can be inferred from the broader literature on substituted 1-indanones.

Physicochemical Properties:

PropertyValueSource
CAS Number 6625-07-6 chemscene.com
Molecular Formula C₁₀H₉ClO₂ chemscene.com
Molecular Weight 196.63 g/mol chemscene.com
Canonical SMILES CC1CC(=O)C2=C(C1)C(=CC=C2)Cl chemscene.com

Predicted Synthetic Approach:

A likely synthetic route to this compound would involve a multi-step process, beginning with a suitably substituted benzene derivative. A common and adaptable method for creating the indanone ring system is the Friedel-Crafts acylation. For this specific molecule, a plausible pathway could start from a substituted chlorophenol, which would be alkylated to introduce the propionic acid side chain, followed by cyclization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-5-4-8(13)10-7(12)3-2-6(11)9(5)10/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSMMWMVIIYEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288038
Record name 4-chloro-7-hydroxy-3-methylindan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-07-6
Record name NSC53878
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-7-hydroxy-3-methylindan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of the 4 Chloro 7 Hydroxy 3 Methylindan 1 One Core

Functionalization Reactions of the Indanone Ring System

The 4-Chloro-7-hydroxy-3-methylindan-1-one molecule possesses several reactive sites that can be targeted for functionalization: the aromatic ring, the phenolic hydroxyl group, the ketone carbonyl group, and the activated methylene (B1212753) position adjacent to the carbonyl.

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation reactions to yield a variety of ether and ester derivatives. For instance, Williamson ether synthesis with an alkyl halide in the presence of a base, or esterification with an acyl chloride or anhydride, can be employed to modify this position. Such modifications can be crucial for tuning the molecule's physicochemical properties.

The carbonyl group is a key site for a range of classical carbonyl reactions. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride, opening up pathways to further derivatization of the resulting hydroxyl group. The carbonyl group can also undergo reductive amination to introduce nitrogen-containing functionalities, a common strategy in the synthesis of pharmacologically active compounds.

The aromatic ring, activated by the hydroxyl group and deactivated by the chloro and carbonyl-fused ring, can potentially undergo electrophilic aromatic substitution . The directing effects of the existing substituents would guide the position of any new incoming group. The chlorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strongly activating groups.

The methylene group alpha to the carbonyl can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles in alkylation , acylation , and aldol condensation reactions. This allows for the introduction of a wide array of substituents at the C-2 position.

Table 1: Potential Functionalization Reactions of the this compound Core

Reactive SiteReaction TypePotential ReagentsExpected Product Type
7-Hydroxyl GroupO-AlkylationAlkyl halide, Base (e.g., K₂CO₃)7-Alkoxy ether
7-Hydroxyl GroupO-AcylationAcyl chloride, Pyridine7-Acyloxy ester
1-Carbonyl GroupReductionNaBH₄, MethanolIndanol
1-Carbonyl GroupReductive AminationAmine, NaBH₃CNIndanamine
Aromatic RingElectrophilic SubstitutionHalogenating agent, Lewis acidHalogenated aromatic ring
C-2 MethyleneAlkylationAlkyl halide, Base (e.g., LDA)2-Alkyl-indan-1-one
C-2 MethyleneAldol CondensationAldehyde/Ketone, Base2-(Hydroxyalkyl)-indan-1-one

Synthesis of Structural Analogues and Hybrid Compounds

The this compound core is a valuable scaffold for the synthesis of a diverse range of structural analogues and hybrid compounds. By leveraging the functional group reactivity discussed previously, novel molecules with potentially enhanced biological activities can be generated.

One common strategy involves the modification of the aromatic ring . For example, the chloro substituent could be replaced with other functional groups via nucleophilic aromatic substitution or cross-coupling reactions, leading to analogues with different electronic and steric properties.

Another approach is the construction of fused ring systems . The existing indanone core can be used as a building block for creating more complex polycyclic structures. For instance, reactions that form a new ring fused to the indanone system, such as the Friedel-Crafts reaction or cyclocondensation reactions, can lead to novel heterocyclic or carbocyclic frameworks.

The synthesis of hybrid compounds by linking the indanone core to other pharmacologically relevant moieties is also a significant area of exploration. This can be achieved by forming a covalent bond between the this compound scaffold and another molecule, often through a linker attached to the hydroxyl or amino group (if introduced via reductive amination).

Table 2: Examples of Synthetic Strategies for Structural Analogues

StrategyDescriptionPotential Outcome
Aromatic Ring ModificationReplacement of the chloro group via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Introduction of aryl, alkyl, or amino groups at the 4-position.
Fused Ring ConstructionAnnulation reactions at the C-2 and C-3 positions.Formation of polycyclic systems with novel topologies.
Hybrid Compound SynthesisCoupling of the indanone core to another bioactive scaffold via a linker.Creation of dual-action molecules with potentially synergistic effects.

Stereochemical Aspects in Indanone Derivatization

The presence of a chiral center at the C-3 position, bearing a methyl group, introduces stereochemical considerations into the derivatization of this compound. Reactions at the C-2 position or the carbonyl group can lead to the formation of new stereocenters, resulting in diastereomers.

Diastereoselective reactions are therefore of great importance when modifying this scaffold. The existing stereocenter at C-3 can influence the stereochemical outcome of reactions at adjacent positions. For example, the reduction of the carbonyl group can proceed with facial selectivity, leading to a preferential formation of one diastereomer of the resulting indanol. The extent of this selectivity often depends on the choice of reducing agent and the reaction conditions.

Similarly, enolate reactions at the C-2 position can also exhibit diastereoselectivity. The approach of the electrophile to the enolate can be influenced by the steric bulk of the methyl group at C-3, leading to the preferential formation of one diastereomer.

The synthesis of enantiomerically pure derivatives is another critical aspect. This can be achieved either by starting with an enantiomerically pure sample of this compound or by employing chiral auxiliaries or catalysts to control the stereochemistry of the reactions. Asymmetric synthesis methods are crucial for obtaining single enantiomers, which is often a requirement for pharmacological studies.

Utility of this compound as a Synthetic Intermediate

While specific, documented examples of this compound being used as a synthetic intermediate in the preparation of complex, named molecules are not readily found in a broad survey of scientific literature, its structural features strongly suggest its potential as a valuable building block in organic synthesis.

The combination of a halogenated and hydroxylated aromatic ring, a ketone, and a chiral center makes this compound a versatile starting material for the synthesis of a variety of target molecules. The chloro and hydroxyl groups on the aromatic ring provide handles for further functionalization and for influencing the molecule's electronic properties. The ketone can be transformed into a range of other functional groups, and the chiral methyl group can be used to control the stereochemistry of subsequent transformations.

Given the known biological activities of various substituted indanones, it is plausible that this compound could serve as a key intermediate in the development of new therapeutic agents. Its potential utility lies in its ability to be elaborated into more complex structures through the selective manipulation of its multiple functional groups.

Structure Activity Relationship Sar Studies of Substituted Indanones, Including 4 Chloro 7 Hydroxy 3 Methylindan 1 One

Principles of Indanone Structure-Activity Correlation

The fundamental principle of SAR is that the biological activity of a compound is a direct function of its chemical structure. wikipedia.orgdrugdesign.org For the indanone class, SAR studies explore how modifications to the core structure influence its interaction with biological targets. The goal is to build a correlation between structural changes and activity, which can then guide the design of more effective therapeutic agents. drugdesign.org

The indanone moiety is found in a number of preclinical and clinical candidates with diverse therapeutic applications. researchgate.net A prominent example is Donepezil (B133215), an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features an indanone core. researchgate.netnih.gov The success of such drugs underscores the therapeutic potential of the indanone scaffold and provides a strong impetus for further SAR exploration.

Impact of Substituents on Molecular Recognition and Biological Interaction

For the specific compound 4-Chloro-7-hydroxy-3-methylindan-1-one , the substituents are:

A chloro group at the C-4 position. Halogens like chlorine are electron-withdrawing and increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a receptor binding pocket. wikipedia.org

A hydroxyl group at the C-7 position. This group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in a target protein. scienceopen.com

A methyl group at the C-3 position. This small alkyl group can influence the compound's conformation and provide favorable van der Waals interactions within a hydrophobic pocket.

Research on various indanone derivatives has provided specific insights into the impact of different substituents:

Antimicrobial and Antifungal Activity: In a study of indanone acetic acid derivatives, a para-fluorophenyl substitution resulted in marked antibacterial potency, while an ortho-methoxyphenyl derivative showed significant antifungal activity. rjptonline.org This highlights how both the nature of the substituent (fluoro vs. methoxy) and its position (para vs. ortho) can fine-tune the biological effect. rjptonline.org

Anti-inflammatory Activity: The anti-inflammatory effects of 2-benzylidene-1-indanone (B110557) derivatives have been shown to be highly dependent on the substitution pattern on the benzylidene ring. Adding hydroxyl groups to the ring can improve the pharmacological profile. scienceopen.com For instance, the methylation of a 3'-hydroxy group to a 3'-methoxy group was found to increase activity against TNF-α, indicating a preference for a methoxy (B1213986) group at that position. scienceopen.com

Table 1: Effect of Substituents on Anti-inflammatory Activity of 2-benzylidene-1-indanone Derivatives
CompoundSubstituent on Benzylidene Ring (Ring B)% Inhibition of IL-6% Inhibition of TNF-α
4a Unsubstituted-45.31%
4c 3',4'-dihydroxy69.28%-
4d 3'-methoxy-4'-hydroxy69.28%83.73%
Data sourced from a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. scienceopen.com The study evaluated the inhibition of pro-inflammatory cytokines IL-6 and TNF-α in LPS-stimulated macrophages.

Antiviral Activity: In a series of chalcone (B49325) derivatives containing an indanone moiety, substituents on the phenyl ring were shown to significantly alter antiviral activity against the Tobacco Mosaic Virus (TMV). Electron-donating groups like methyl (CH₃) at the para or meta position enhanced the therapeutic effect compared to the unsubstituted compound. nih.gov

Table 2: Effect of Substituents on Antiviral Activity of Indanone-Chalcone Derivatives against TMV
CompoundSubstituent (R)Therapeutic Activity (% Inhibition)
N1 Phenyl52.4%
N2 3-Methyl-Phenyl64.8%
N3 4-Methyl-Phenyl55.1%
Data sourced from a study on chalcone derivatives containing indanone. nih.gov The therapeutic activity was measured as the inhibition rate against TMV at a concentration of 500 μg/mL.

These examples demonstrate that even subtle changes to the substituents on the indanone framework can lead to significant differences in biological interaction and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. brieflands.com

For indanone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, QSAR analyses have been conducted on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, the same enzyme targeted by Donepezil. acs.orgacs.org Such studies correlate physicochemical descriptors of the molecules with their inhibitory potency.

A QSAR model is typically represented by an equation, such as the one developed for a series of indomethacin (B1671933) derivatives: nih.gov pIC₅₀ = -20.605 (±6.600) IOR - 0.747 (±0.454) I1 - 5.083 (±3.478) Xeq + 51.647

In this model, pIC₅₀ (a measure of biological activity) is predicted using descriptors like IOR (index of refraction) and Xeq (an electronegativity-based descriptor). nih.gov The model suggests that substituents with lower refractive indices and that are less electronegative would be favorable for activity. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Self-Organizing Molecular Field Analysis (SOMFA), have also been applied to indanones. nih.gov In a study on 1-indanone (B140024) α₁-adrenoceptor antagonists, a 3D-QSAR study was performed to provide insights for the future development of more potent antagonists. nih.gov These methods consider the 3D alignment of molecules and calculate steric and electrostatic fields, providing a more detailed picture of the structural features required for optimal interaction with the receptor. scielo.br

Conformational Analysis and Molecular Dynamics in SAR Studies

The biological activity of a molecule is not only dependent on its 2D structure and substituents but also critically on its three-dimensional shape or conformation. scielo.br Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, is therefore a vital component of modern SAR studies. The specific conformation that a drug adopts when it binds to its receptor is known as the bioactive conformation. scielo.br

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov In the context of SAR, MD simulations provide a dynamic view of how a ligand like an indanone derivative interacts with its target protein. nih.gov These simulations can reveal crucial information that static models cannot, such as:

Conformational Flexibility: MD can explore the different conformations of both the ligand and the protein's binding pocket, showing how they might adapt to each other in a process known as "induced fit". nih.govresearchgate.net

Binding Stability: After a potential drug molecule is "docked" into a receptor's binding site using computational methods, MD simulations can be run to assess the stability of the predicted complex. If the ligand remains stably bound throughout the simulation, it increases confidence in the predicted binding mode. nih.goveurekaselect.com

Identification of Key Interactions: By observing the dynamic trajectory, researchers can identify which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent and therefore most important for binding.

For SAR studies of indanones, understanding the preferred conformation for binding is crucial. For example, the orientation of the chloro and hydroxyl groups of This compound in 3D space will determine how effectively it can interact with a target. Conformational analysis and MD simulations can help predict the most likely bioactive conformation, providing a structural hypothesis that guides the design of new analogs with improved shape complementarity to the target site. scielo.brresearchgate.net

Preclinical Biological Evaluation and Mechanistic Insights of 4 Chloro 7 Hydroxy 3 Methylindan 1 One and Analogues

In Vitro Assessment of Biological Activities

The antimicrobial properties of the indanone scaffold have been well-documented, with various substituted derivatives demonstrating notable activity against a range of bacterial and fungal pathogens. rjptonline.org While specific studies on the antimicrobial effects of 4-Chloro-7-hydroxy-3-methylindan-1-one are not extensively reported in publicly available literature, the known structure-activity relationships of related compounds allow for informed hypotheses about its potential efficacy.

Research has shown that the introduction of different substituents onto the indanone framework can significantly influence antimicrobial potency. For instance, a series of isoxazole-fused 1-indanones were synthesized and found to possess enhanced anti-inflammatory and antimicrobial activities. beilstein-journals.org In another study, N-(substituted)-indanone acetic acid derivatives were evaluated for their antimicrobial properties. The results indicated that a para-fluorophenyl substituted derivative was a potent antimicrobial agent, while an ortho-methoxyphenyl derivative displayed notable antifungal activity. rjptonline.org

Furthermore, the antibacterial activity of a series of aurone (B1235358) and indanone derivatives was assessed against Candida albicans, Escherichia coli, and Staphylococcus aureus. acs.org Nineteen of the thirty synthesized compounds exhibited inhibitory activity against at least one of the tested bacteria, with several compounds showing a minimum inhibitory concentration (MIC) of 62.5 µM. acs.org These findings underscore the potential of the indanone skeleton as a template for the development of new antibacterial agents, particularly against Gram-positive bacteria like S. aureus. acs.org

The following table summarizes the antimicrobial activities of some representative indanone derivatives, highlighting the influence of substitution patterns on their efficacy.

Table 1: Antimicrobial Activity of Selected Indanone Derivatives

Compound/Derivative Target Organism(s) Activity/Observation Reference(s)
Isoxazole fused 1-indanones Bacteria and Fungi Increased antimicrobial activity. beilstein-journals.org
para-Fluorophenyl substituted indanone acetic acid Gram-positive and Gram-negative bacteria Marked potency as an antimicrobial agent. rjptonline.org
ortho-Methoxyphenyl substituted indanone acetic acid Candida albicans, Aspergillus niger Better antifungal activity. rjptonline.org

It is plausible that the chloro and hydroxyl substituents on the aromatic ring of this compound, along with the methyl group on the cyclopentanone (B42830) ring, could confer specific antimicrobial properties. Halogen atoms, in particular, are known to often enhance the biological activity of compounds. However, without direct experimental data, the precise antimicrobial profile of this compound remains speculative.

For example, certain indanone derivatives have been investigated for their ability to inhibit the replication of various viruses. The structural diversity that can be achieved through substitution on the indanone skeleton allows for the fine-tuning of antiviral activity against specific viral targets. nih.gov The development of novel isatin (B1672199) derivatives, which share some structural similarities with indanones in terms of a bicyclic aromatic system, has shown activity against Hepatitis C Virus (HCV) and SARS-CoV. nih.gov Specifically, a 5-fluoro derivative was found to inhibit HCV RNA synthesis. nih.gov This suggests that halogenated aromatic systems, a feature present in this compound, can be beneficial for antiviral activity.

While direct evidence is lacking, the known antiviral potential of the indanone class suggests that this compound and its analogues could be worthy candidates for antiviral screening programs.

Indanone derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. beilstein-journals.orgrjptonline.org The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). rjptonline.org

Several studies have highlighted the anti-inflammatory effects of substituted indanones. In one such study, a series of isoxazole-fused 1-indanone (B140024) derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. beilstein-journals.org Notably, several of these derivatives exhibited stronger inhibition of paw edema than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). beilstein-journals.orgresearchgate.net

Furthermore, a series of 2-benzylidene-1-indanone (B110557) derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Many of these compounds effectively suppressed the release of these inflammatory mediators, with one of the most active compounds showing significant therapeutic effects in a mouse model of acute lung injury. nih.gov Another study on novel sesquistilbene indanone analogues also identified a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, which acts by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. aminer.org

An indanone derivative isolated from the plant Fernandoa adenophylla demonstrated anti-inflammatory activity by inhibiting the heat-induced lysis of human red blood cells. nih.gov Molecular docking studies suggested that this compound could interact with key anti-inflammatory targets, including COX-1, COX-2, and TNF-α. nih.gov

Given the established anti-inflammatory properties of various substituted indanones, it is reasonable to postulate that this compound may also possess anti-inflammatory activity. The chloro and hydroxyl groups on the aromatic ring could play a crucial role in its interaction with inflammatory targets.

Table 2: Anti-inflammatory Activity of Selected Indanone Derivatives

Compound/Derivative Model/Target Activity/Observation Reference(s)
Isoxazole fused 1-indanones Carrageenan-induced paw edema in rats Stronger inhibition of paw edema than indomethacin for some derivatives. beilstein-journals.orgresearchgate.net
2-Benzylidene-1-indanones LPS-stimulated macrophages Effective inhibition of TNF-α and IL-6 release. nih.gov
Sesquistilbene indanone analogues LPS-stimulated RAW264.7 cells Potent inhibition of NO production; suppression of iNOS and COX-2 expression. aminer.org

The indanone scaffold has been recognized for its potential in the development of anticancer agents. nih.govbeilstein-journals.org Various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, acting through diverse mechanisms of action.

N-substituted indan-1,3-diones have been identified as potent cytotoxic agents, effective against both leukemia and solid tumor cell lines, including those derived from colon and lung cancers. nih.gov These compounds were found to inhibit DNA and RNA synthesis in L1210 leukemia cells. nih.gov Their mechanism of action involves the inhibition of key enzymes in both the de novo purine (B94841) and pyrimidine (B1678525) synthesis pathways. nih.gov

Furthermore, a class of compounds known as kinamycins, which are derivatives of 4,7-dimethoxy-1-indanone (B110822), have exhibited strong cytotoxic and anticancer activity. beilstein-journals.orgnih.gov Another notable example is indanocine, a synthetic indanone that has been shown to induce apoptosis in multidrug-resistant cancer cells. oup.com Indanocine acts by inhibiting tubulin polymerization, a mechanism shared by several established antimitotic drugs. oup.com

The cytotoxic potential of pterosin A, a naturally occurring 1-indanone derivative, has also been documented. beilstein-journals.orgnih.gov Given the demonstrated antineoplastic properties of a variety of substituted indanones, this compound represents a molecule of interest for cancer research. The specific substitution pattern may influence its cytotoxic profile and mechanism of action.

Table 3: Antineoplastic Activity of Selected Indanone Derivatives

Compound/Derivative Cancer Cell Line(s)/Target Activity/Observation Reference(s)
N-Substituted indan-1,3-diones Leukemia and solid tumor cell lines Potent cytotoxic agents; inhibit DNA and RNA synthesis. nih.gov
Kinamycin derivatives Various cancer cells Strong cytotoxic and anticancer activity. beilstein-journals.orgnih.gov
Indanocine Multidrug-resistant cancer cells Induces apoptosis; inhibits tubulin polymerization. oup.com

The indanone framework is a cornerstone in the development of drugs for neurodegenerative disorders, most notably exemplified by donepezil (B133215), an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov This has spurred significant interest in exploring the neuroprotective potential of other indanone derivatives.

Indanones can interact with several key enzymes associated with the pathophysiology of neurological disorders. nih.gov By inhibiting these enzymes, they can increase the levels of important neurotransmitters like norepinephrine, serotonin, and dopamine. nih.gov Furthermore, many indanone derivatives are capable of modulating the activity of both monoamine oxidases (MAO-A and MAO-B) and AChE, making them attractive candidates for the treatment of various neurodegenerative diseases. nih.gov

A series of indanone derivatives were designed as multi-target-directed ligands for Alzheimer's disease. nih.gov These compounds demonstrated potent inhibition of AChE, with some exhibiting inhibitory activity in the nanomolar range. nih.gov In addition to AChE inhibition, these derivatives also significantly inhibited the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, and exhibited antioxidant properties. nih.gov

More recently, a series of indanone and piperidine (B6355638) hybrids were synthesized and evaluated for their neuroprotective effects in an in vitro model of ischemic injury. acs.org Several of these compounds displayed robust neuroprotective activity and favorable blood-brain barrier permeability. acs.org One of the most promising compounds significantly reduced infarct volume in an in vivo model of stroke. acs.org

Given the proven track record of the indanone scaffold in neuropharmacology, this compound and its analogues present an interesting avenue for future neuroprotective research. The specific substituents on the molecule could influence its affinity for various neurological targets and its ability to cross the blood-brain barrier.

Beyond their applications in medicine, indanone derivatives have also been explored for their potential use in agriculture as insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov The structural versatility of the indanone scaffold allows for the development of compounds with selective activity against various agricultural pests and weeds.

While specific data on the insecticidal or herbicidal properties of this compound is limited in the public domain, the general class of indanones has been recognized for these applications. beilstein-journals.orgnih.gov For instance, research into novel picolinic acid derivatives for herbicidal activity has been ongoing, and the modification of such structures with different heterocyclic rings, including those related to the indanone family, is a strategy for discovering new herbicidal molecules. nih.gov The development of synthetic auxinic herbicides, which mimic the action of the plant hormone indole-3-acetic acid, includes various structural skeletons, and the indanone framework could potentially be incorporated into such designs. nih.gov

The potential for indanone derivatives to act as agrochemicals is an area that warrants further investigation. The specific substitution pattern of this compound could confer selective herbicidal or insecticidal properties, making it a candidate for screening in agricultural research programs.

In Vivo Preclinical Models for Activity Profiling

The evaluation of novel chemical entities in living organisms is a critical step in preclinical development. For indanone derivatives, various in vivo models have been employed to assess their therapeutic potential, primarily focusing on their anti-inflammatory and neuroprotective effects.

For instance, the anti-inflammatory properties of several 1-indanone derivatives were investigated using the carrageenan-induced paw edema model in rats. beilstein-journals.org This model is a standard for acute inflammation and has been instrumental in characterizing the in vivo efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). Notably, certain isoxazole-fused 1-indanone derivatives demonstrated superior inhibition of paw edema compared to the standard drug, indomethacin. beilstein-journals.org

In the context of neurodegenerative diseases, rodent models of cognitive impairment are frequently utilized. For example, the neuroprotective effects of 4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanone derivatives were evaluated in a lipopolysaccharide (LPS)-induced cognitive deficit model in mice. nih.gov LPS administration induces neuroinflammation, which is a key pathological feature of Alzheimer's disease. In this model, several indanone analogues demonstrated the ability to mitigate memory impairment. nih.gov Another relevant model is the perphenazine-induced catatonia model in rats, which is used to screen for anti-Parkinsonian activity. nih.gov A morpholine-substituted indanone derivative showed significant anti-cataleptic effects in this model, suggesting potential for Parkinson's disease treatment. nih.gov

While specific in vivo data for this compound is not publicly available, the successful application of these models to its analogues suggests that similar assays would be appropriate for characterizing its potential anti-inflammatory and neuroprotective activities.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its effects is fundamental to its development as a therapeutic agent. For this compound and its analogues, several mechanistic avenues have been explored, including receptor binding, enzyme inhibition, and modulation of cellular pathways.

Receptor Binding Studies

The interaction of small molecules with specific receptors is a common mechanism of drug action. In the case of indanone derivatives, receptor binding studies have revealed affinities for various targets.

Methoxy (B1213986) substituted 2-benzylidene-1-indanone derivatives have been investigated for their affinity to adenosine (B11128) A1 and A2A receptors, which are implicated in neurological conditions like Parkinson's disease. nih.gov Radioligand binding assays using rat brain membranes showed that some of these compounds bind to both A1 and A2A receptors with nanomolar affinity. For example, a derivative with a C4-methoxy substitution on one ring and meta- and para-dihydroxy substitution on another ring exhibited Ki values of 42 nM for A1 and 78 nM for A2A receptors. nih.gov

Furthermore, certain 1-indanone and 1,3-indandione (B147059) derivatives have been shown to bind to misfolded α-synuclein aggregates, which are a hallmark of Parkinson's disease and other synucleinopathies. nih.gov Saturation binding assays using radiolabeled ligands determined the dissociation constants (Kd) of these compounds for α-synuclein fibrils, with some derivatives displaying moderate to high affinity. nih.gov

While direct receptor binding data for this compound is not available, these studies on its analogues highlight potential receptor targets that could be investigated to understand its pharmacological profile.

Table 1: Adenosine Receptor Binding Affinities of Methoxy Substituted 2-Benzylidene-1-Indanone Derivatives nih.gov

CompoundA1 Ki (rat, nM)A2A Ki (rat, nM)
2c 4197
2e 4278

Data is for illustrative purposes based on reported findings for analogues.

Enzymatic Inhibition Kinetics

Enzyme inhibition is another key mechanism through which drugs can exert their therapeutic effects. Indanone derivatives have been shown to inhibit several enzymes, particularly those involved in neuroinflammation and neurotransmitter metabolism.

A significant area of investigation for indanone derivatives has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.netresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for treating Alzheimer's disease. Numerous studies have reported the IC50 values for various indanone derivatives against AChE and BChE. For instance, some novel indan-1-one derivatives designed based on the structure of donepezil, a known AChE inhibitor, exhibited IC50 values in the low nanomolar range, comparable to donepezil itself. nih.gov Specifically, compounds with a disubstituted benzene (B151609) ring attached to the indanone core showed potent AChE inhibition. nih.gov Enzyme kinetics studies have also been performed to determine the type of inhibition, providing further insight into the inhibitor-enzyme interaction. nih.gov

Another important target is cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. bohrium.comeurekaselect.com An indanone derivative isolated from Fernandoa adenophylla was shown through in silico docking studies to have the potential to act as a non-selective inhibitor of both COX-1 and COX-2. bohrium.com

While the specific enzymatic inhibition profile of this compound has not been reported, the extensive research on its analogues suggests that it may also possess inhibitory activity against these or other clinically relevant enzymes.

Table 2: Acetylcholinesterase (AChE) Inhibition by Novel Indanone Derivatives nih.gov

CompoundAChE IC50 (µM)
D28 0.0248 ± 0.0010
D29 0.0224 ± 0.0008
D30 0.0257 ± 0.0009
Donepezil (Reference) 0.0201 ± 0.0001

Data is for illustrative purposes based on reported findings for analogues.

Cellular Pathway Modulation

The biological effects of a compound are often the result of its influence on complex cellular signaling pathways. Research into indanone analogues has begun to unravel their impact on key pathways involved in inflammation and cellular stress responses.

Studies on pterostilbene (B91288) indanone derivatives have shown that they can attenuate oxidative stress and inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. researchgate.net In in vitro models using LPS-stimulated cells, these compounds were found to block the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, which in turn suppresses the activation of the NF-κB pathway. researchgate.net The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Similarly, the anti-inflammatory effects of certain 2-benzylidene-1-indanone derivatives in LPS-stimulated macrophages are believed to be mediated through the Toll-like receptor 4 (TLR4)/JNK/NF-κB signaling pathway. scienceopen.com

These findings suggest that a potential mechanism of action for this compound could involve the modulation of these fundamental inflammatory and stress-response pathways. Further investigation using cellular models would be necessary to confirm this.

Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is a crucial and often challenging aspect of drug discovery. For this compound and its analogues, a combination of computational and experimental approaches can be employed for target identification and validation.

In silico methods, such as molecular docking, can be used to predict the binding of indanone derivatives to a wide range of biological targets. nih.govbohrium.com For example, docking studies have been used to predict the interaction of indanone derivatives with neuroinflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monoamine oxidase-B (MAO-B). nih.gov

Experimental validation of these predicted targets is essential. This can be achieved through various biochemical and cellular assays. For instance, if a compound is predicted to bind to a specific receptor, radioligand binding assays can be performed to confirm this interaction and determine the binding affinity. nih.govnih.gov Similarly, if a compound is predicted to inhibit an enzyme, enzymatic assays can be used to measure its inhibitory potency (e.g., IC50 or Ki values). nih.govsigmaaldrich.com

Further validation can be achieved in cellular models. For example, if a compound is hypothesized to modulate a specific signaling pathway, the expression and phosphorylation status of key proteins in that pathway can be measured in cells treated with the compound. researchgate.netmdpi.com

While the specific targets of this compound have not been definitively identified, the strategies outlined above, which have been applied to its analogues, provide a clear roadmap for future research in this area.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 7 Hydroxy 3 Methylindan 1 One

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different molecular formulas.

For 4-Chloro-7-hydroxy-3-methylindan-1-one, HRMS analysis is expected to yield a molecular ion peak corresponding to its exact mass. The presence of chlorine would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 1: Predicted HRMS Data for this compound

Ion Predicted m/z (³⁵Cl) Predicted m/z (³⁷Cl)
[M+H]⁺ 197.0313 199.0284
[M+Na]⁺ 219.0133 221.0103

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and the stereochemistry at the chiral center (C3). Both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons, the diastereotopic protons of the CH₂ group in the five-membered ring, the methine proton at C3, and the methyl protons. The hydroxyl proton may appear as a broad singlet. The coupling patterns and chemical shifts of the aliphatic protons would be particularly informative for determining the relative stereochemistry of the methyl group.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with those bonded to chlorine and the hydroxyl group showing characteristic shifts), and the aliphatic carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Due to the chiral center at the C3 position, the compound exists as a pair of enantiomers. The NMR spectra of the individual enantiomers would be identical in an achiral solvent. However, the use of chiral solvating agents or chiral derivatizing agents can be employed to induce diastereomeric environments, which may allow for the differentiation and quantification of the enantiomers by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ due to the stretching vibration of the conjugated ketone (C=O) group. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H (Phenolic) 3200-3600 (broad)
C-H (Aromatic) 3000-3100
C-H (Aliphatic) 2850-2960
C=O (Ketone) 1680-1710
C=C (Aromatic) 1450-1600
C-O (Phenolic) 1200-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal absorptions characteristic of the substituted aromatic ketone chromophore. The electronic transitions, likely π → π* and n → π*, would be influenced by the chloro, hydroxyl, and methyl substituents on the indanone core. The extended conjugation involving the benzene (B151609) ring and the carbonyl group is expected to result in absorption maxima in the UV region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. While no specific X-ray crystallographic data for this compound is publicly available, a study on the related compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, has been reported. researchgate.net This study revealed a monoclinic crystal system with extensive hydrogen bonding. researchgate.net

For this compound, obtaining suitable single crystals would allow for a similar analysis. The resulting three-dimensional structure would confirm the connectivity of all atoms and definitively establish the relative stereochemistry of the methyl group at the C3 position. If a single enantiomer is crystallized, the absolute configuration could also be determined.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for the separation of its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The purity would be determined by the area percentage of the main peak in the chromatogram, with detection typically performed using a UV detector set to a wavelength where the compound absorbs strongly. Gas chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable.

Enantiomeric Separation: Since this compound is a chiral compound, specialized chromatographic techniques are required to separate the two enantiomers. sigmaaldrich.comnih.gov Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. sigmaaldrich.com The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. This technique is crucial not only for isolating pure enantiomers for further study but also for determining the enantiomeric excess (ee) of a given sample.

Computational Chemistry and Molecular Modeling of 4 Chloro 7 Hydroxy 3 Methylindan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential for intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of organic molecules, including indanone derivatives.

For substituted indanones, these calculations typically focus on several key parameters that provide insights into the molecule's behavior. The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 4-Chloro-7-hydroxy-3-methylindan-1-one, the oxygen atom of the carbonyl group and the hydroxyl group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential.

Another critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar structures, is presented below.

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Hardness (η)2.35Resistance to change in electron distribution
Softness (S)0.21Reciprocal of hardness
Electronegativity (χ)4.15Tendency to attract electrons
Electrophilicity Index (ω)3.67Propensity to accept electrons

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as an indanone derivative, might interact with a biological target, typically a protein.

The indanone scaffold is known to be a versatile binder for a range of biological targets. For instance, indanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Molecular docking studies on 2-substituted 1-indanone (B140024) derivatives with AChE have utilized programs like GOLD to elucidate their binding modes within the enzyme's active site. Such studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the chloro and methyl groups can participate in hydrophobic interactions. The carbonyl group is also a potential hydrogen bond acceptor. A hypothetical docking study of this compound into the active site of a target protein might reveal the following interactions:

Interacting ResidueInteraction TypeDistance (Å)
TYR 334Hydrogen Bond (with -OH)2.1
TRP 84π-π Stacking (with aromatic ring)3.5
PHE 330Hydrophobic (with -CH3)4.2
SER 200Hydrogen Bond (with C=O)2.5

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. Computational investigations of indanone derivatives binding to the cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex, have utilized MD simulations to analyze the stability of the interactions and calculate binding affinities using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Virtual Screening and De Novo Design Strategies for Indanone Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the proven biological activity of the indanone scaffold, it is a valuable core structure for inclusion in such libraries. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, can be employed to identify indanone-containing compounds that are predicted to have high binding affinity.

While no specific virtual screening studies that identified this compound as a hit have been reported, the general strategy would involve docking a large library of compounds, including diverse indanone derivatives, into the active site of a target protein. The top-scoring compounds would then be selected for further experimental testing.

De novo design , on the other hand, is a computational method for designing novel molecules with desired properties from scratch. This can be done by either assembling small molecular fragments or by growing a molecule within the active site of a target protein. The indanone scaffold can serve as a starting point or a core fragment in de novo design strategies. By computationally exploring different substitutions on the indanone ring, it is possible to design novel derivatives with optimized binding affinity and selectivity for a specific target. For example, starting with a simple indanone core docked into a protein's active site, a de novo design algorithm could systematically add substituents like chloro, hydroxyl, and methyl groups at various positions to identify combinations that lead to improved interactions.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and General Toxicity) Properties

In the process of drug discovery and development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET. In silico ADMET prediction models are widely used in the early stages to filter out compounds that are likely to have poor pharmacokinetic profiles or to be toxic.

A variety of computational tools and web servers are available for predicting ADMET properties. These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints like mutagenicity and carcinogenicity.

For this compound, a predicted ADMET profile might look like the following hypothetical data:

ADMET PropertyPredicted Value/ClassificationDesirable Range/Outcome
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityModerateHigh
Distribution
Blood-Brain Barrier PenetrationLowVaries with target
Plasma Protein BindingHighVaries
Metabolism
CYP2D6 SubstrateYes-
CYP3A4 InhibitorNoNo
Excretion
Renal Organic Cation TransporterSubstrate-
Toxicity
AMES MutagenicityNon-mutagenNon-mutagen
hERG InhibitionLow riskLow risk

Future Research Directions and Translational Perspectives for 4 Chloro 7 Hydroxy 3 Methylindan 1 One

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of substituted indanones is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally benign methods. nih.gov Traditional methods often rely on intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govbeilstein-journals.org Future research should aim to overcome the limitations of existing pathways by exploring innovative catalytic systems.

Key future directions include:

Advanced Catalysis: Investigating the use of novel catalysts, such as metal triflates in ionic liquids, could lead to greener synthetic routes with improved yields and easier catalyst recovery. nih.govbeilstein-journals.org

One-Pot Reactions: The development of one-pot tandem reactions, such as the rhodium-catalyzed carborhodium/cyclization pathway, offers an efficient method for producing diverse 2,3-disubstituted indanones under mild, aqueous conditions, which could be adapted for the target molecule. acs.org

Flow Chemistry: Implementing continuous flow chemistry for key synthetic steps could enhance reaction control, improve safety, and allow for scalable production with high purity.

Stereoselective Synthesis: For chiral centers, such as the C-3 methyl group in 4-Chloro-7-hydroxy-3-methylindan-1-one, developing highly stereoselective synthetic methods is crucial for producing specific enantiomers, which may exhibit different biological activities.

Overview of Synthetic Strategies for Indanone Scaffolds

Synthetic MethodDescriptionPotential Advantage for Future ResearchReference
Intramolecular Friedel–Crafts AcylationCyclization of 3-arylpropionic acids or related acid chlorides using a Lewis acid or superacid catalyst (e.g., Nafion®-H).Well-established; potential for optimization with modern, reusable acid catalysts. nih.govbeilstein-journals.org
Rhodium-Catalyzed Tandem ReactionA one-pot synthesis from functional internal acetylenes in water, proceeding through a carborhodium/cyclization and intramolecular proton shift.High efficiency, mild conditions, and use of water as a sustainable solvent. acs.org
Gold-Catalyzed CycloadditionIntramolecular [4+2] cycloaddition of furans with a tethered alkyne moiety to regioselectively produce indanones.High regioselectivity and good yields at room temperature. nih.govbeilstein-journals.org
Palladium-Catalyzed Carbonylative CyclizationInvolves the intermolecular carbopalladation of alkynes followed by intramolecular nucleophilic attack, leading to indenol derivatives that isomerize to indanones.Offers a route to highly substituted indanones. beilstein-journals.org

Development of Advanced Functionalized Indanone Derivatives for Specific Biological Targets

The core structure of this compound is an ideal template for creating new derivatives. The chloro, hydroxy, and methyl groups, along with the ketone, provide multiple points for chemical modification to fine-tune biological activity and target specificity. By leveraging the known biological activities of other indanone derivatives, research can be strategically directed. researchgate.net

Future development should focus on:

Anti-Alzheimer's Agents: Inspired by donepezil (B133215), derivatives can be designed to act as multifunctional agents targeting cholinesterase (ChE) and monoamine oxidase (MAO) enzymes, as well as inhibiting β-amyloid plaque formation. nih.gov

Anti-Inflammatory Agents: By creating derivatives similar to 2-benzylidene-1-indanones, which have shown promise in treating acute lung injury, new compounds could be developed with potent anti-inflammatory properties. nih.gov

Anticancer Agents: The indanone scaffold is found in compounds with cytotoxic activity against various cancer cell lines. nih.govnih.gov Functionalization could lead to derivatives that arrest the cell cycle or induce apoptosis in cancer cells. nih.gov

Functionalized Indanone Derivatives and Their Biological Targets

Derivative ClassModification StrategyBiological Target/ActivityReference
N-benzylpiperidine-acetamide IndanonesInspired by Donepezil, linking functionalized acetamide (B32628) groups to the indanone core.Cholinesterase (AChE) and Monoamine Oxidase (MAO) inhibition for Alzheimer's disease. nih.gov
2-Benzylidene-1-indanonesClaisen-Schmidt condensation with various benzaldehydes to introduce a benzylidene moiety.Inhibition of TNF-α and IL-6 expression for anti-inflammatory applications. nih.gov
Kinamycin AnalogsSynthesis of dimethoxy-1-indanones as key intermediates for complex natural product derivatives.Cytotoxic and anticancer activity. nih.gov
Spiro-indanonesCatalyzed dimerization of phthalaldehydes to form polyhydroxylated spiro- or fused indanones.Potential for diverse biological activities, including anticancer properties. beilstein-journals.org

Deepening Mechanistic Understanding of Observed Biological Activities

While new derivatives can be synthesized and screened, a deeper understanding of their mechanism of action at the molecular level is essential for rational drug design. Future research must integrate experimental biology with computational approaches to elucidate how these compounds interact with their biological targets.

Key research activities would include:

Molecular Modeling and In Silico Studies: Using docking simulations to predict the binding affinity and interaction patterns of novel derivatives with target proteins, such as enzymes involved in inflammation (e.g., cyclooxygenase) or neurodegeneration. nih.govrjdentistry.com

Enzyme Inhibition Assays: Quantitatively measuring the inhibitory potency (e.g., IC₅₀ values) of new compounds against specific enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidases A and B. nih.gov

Cell-Based Assays: Utilizing cell lines to study the effects of compounds on cellular processes, such as apoptosis, cell cycle progression, and the production of inflammatory cytokines. nih.govnih.gov

Structural Biology: Obtaining crystal structures of lead compounds bound to their target proteins to visualize the precise molecular interactions, providing invaluable information for further optimization.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To accelerate the discovery of new drug candidates based on the this compound scaffold, modern drug discovery platforms are indispensable. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the rapid biological evaluation of these libraries. benthamscience.comeco-vector.com

Future strategies should involve:

Library Synthesis: Designing and synthesizing a focused combinatorial library of derivatives by systematically varying the substituents at the chloro, hydroxy, and ketone positions of the indanone core. researchgate.net

HTS Assay Development: Creating robust and miniaturized assays suitable for HTS to screen the compound library against a panel of biological targets, such as various enzymes, receptors, or cancer cell lines. eco-vector.com

Chemoinformatics: Employing chemoinformatic tools to analyze the screening data, identify structure-activity relationships (SAR), and guide the design of next-generation libraries with improved potency and selectivity. eco-vector.com

Role in Emerging Therapeutic Areas and Agrochemical Innovation

Beyond the established areas of neurology and oncology, the versatility of the indanone scaffold suggests potential applications in other fields. The unique electronic and steric properties imparted by the chlorine and hydroxyl groups could be leveraged for novel uses.

Emerging Therapeutic Targets: The anti-inflammatory properties of some indanones suggest their potential in treating a range of autoimmune and inflammatory diseases beyond acute lung injury. nih.gov Further screening could reveal activity against novel targets in areas like metabolic disorders or virology. researchgate.net

Agrochemical Innovation: Many successful fungicides and herbicides are halogenated aromatic compounds. Research into indole (B1671886) derivatives, a related heterocyclic structure, has shown promise in developing new, eco-friendly fungicides. eco-vector.com Similarly, fluorinated coumarin (B35378) derivatives have been evaluated for their antifungal activity against various plant pathogens. mdpi.com This suggests a translational pathway for developing derivatives of this compound as potential agrochemicals, such as fungicides or herbicides, contributing to sustainable agriculture.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7-hydroxy-3-methylindan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by halogenation and hydroxylation steps. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in the halogenation step, while protic solvents (e.g., ethanol) stabilize intermediates during hydroxylation .
  • Temperature control : Halogenation at 0–5°C minimizes side reactions (e.g., over-chlorination), while hydroxylation under reflux (~80°C) improves regioselectivity .
  • Catalyst optimization : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation but require rigorous removal via aqueous workup to prevent decomposition .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~1.8–2.2 ppm for the methyl group) and aromatic protons (δ ~6.5–7.5 ppm). The chloro substituent deshields adjacent carbons, shifting signals upfield .
  • FT-IR : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (sharp peak ~1680–1720 cm⁻¹) groups. Chlorine’s inductive effect reduces carbonyl stretching frequency by ~20 cm⁻¹ compared to non-halogenated analogs .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolytic instability : The hydroxy group increases susceptibility to hydrolysis. Store under anhydrous conditions (e.g., desiccator with P₂O₅) .
  • Photodegradation : Protect from UV light using amber glassware and conduct stability tests under ICH Q1B guidelines to establish shelf life .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial assays : Use disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control. MIC values <50 µg/mL suggest potential .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity. IC₅₀ values >100 µM indicate low toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • Hammett analysis : Correlate substituent σ values with reaction rates. The electron-withdrawing chloro group activates the ring toward nucleophilic attack at the para position, while the hydroxy group directs substitution via resonance .
  • DFT calculations : Use Gaussian09 to model transition states and identify charge distribution at reactive sites (e.g., Mulliken charges on C-4 and C-7) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell line origin (e.g., primary vs. immortalized) and solvent (DMSO vs. ethanol) .
  • Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., CLSI M07-A11 for antimicrobial tests) to eliminate batch variability .

Q. How can computational chemistry predict metabolic pathways of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to identify Phase I metabolites (e.g., hydroxylation at C-3) and CYP450 isoforms involved .
  • Molecular docking : Simulate binding to CYP3A4 (PDB ID: 5W93) to predict regioselective oxidation sites .

Q. What advanced chromatographic methods optimize purity analysis of derivatives?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to separate regioisomers. Retention times >15 min indicate higher hydrophobicity for methyl-substituted derivatives .
  • GC-MS : Derivatize hydroxyl groups with BSTFA to improve volatility. Monitor m/z 153 (base peak for indanone fragment) .

Q. How can kinetic studies elucidate degradation mechanisms under physiological conditions?

Methodological Answer:

  • Pseudo-first-order kinetics : Incubate in PBS (pH 7.4, 37°C) and sample at intervals. Plot ln(concentration) vs. time; a slope of −0.02 h⁻¹ suggests hydrolysis dominates .
  • LC-HRMS : Identify degradation products (e.g., quinone derivatives via oxidation) using accurate mass (<5 ppm error) .

Q. What experimental designs validate hypotheses about structure-activity relationships (SAR)?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing Cl with F or Br) and correlate logP values with cytotoxicity .
  • 3D-QSAR : Use CoMFA to generate contour maps highlighting steric/electrostatic fields influencing activity .

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4-Chloro-7-hydroxy-3-methylindan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.